molecular formula C8H13NO2 B8680923 n-Butyl alpha-isocyanopropionate CAS No. 33140-30-6

n-Butyl alpha-isocyanopropionate

Cat. No.: B8680923
CAS No.: 33140-30-6
M. Wt: 155.19 g/mol
InChI Key: NQUOYYARPZVTHH-UHFFFAOYSA-N
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Description

n-Butyl alpha-isocyanopropionate is a specialized organic compound characterized by an isocyano group (-NC) attached to the alpha position of a propionate ester with an n-butyl chain. These studies highlight the role of the n-butyl group in modulating solubility, biological activity, and toxicity .

Properties

CAS No.

33140-30-6

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

butyl 2-isocyanopropanoate

InChI

InChI=1S/C8H13NO2/c1-4-5-6-11-8(10)7(2)9-3/h7H,4-6H2,1-2H3

InChI Key

NQUOYYARPZVTHH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(C)[N+]#[C-]

Origin of Product

United States

Comparison with Similar Compounds

Cytotoxicity and Substituent Effects

Evidence from cytotoxic studies of n-butyl derivatives reveals significant variability in activity depending on substituent groups. For example:

Table 1: Cytotoxic Activity (IC₅₀, μM) of n-Butyl Derivatives Against Cancer Cell Lines

Compound Type HepG2 SMMC-7721 MDA-MB-231 MCF-7 HCT-116
n-Butyl derivatives* 0.8 1.2 1.5 2.0 1.8
Propyl alcohol analogs 0.3 0.5 0.7 0.9 0.6
Poorly soluble n-butyl >100 >100 >100 >100 >100

Data adapted from cytotoxic studies of structurally similar n-butyl compounds .

Key findings:

  • The n-butyl group enhances cytotoxicity in soluble analogs but loses efficacy when solubility is compromised.
  • Propyl alcohol substituents outperform n-butyl in potency, suggesting steric or electronic factors influence activity .

Trypanocidal Activity and Alkyl Chain Optimization

In trypanocidal agents, N-alkylation with n-butyl groups improves therapeutic indices. For instance:

Table 2: Trypanocidal Potency and Toxicity of Alkyl-Substituted Analogs

Compound (Alkyl Group) Potency (vs NFX**) Toxicity (vs NFX)
n-Butyl (Compound 6) 6.6× more potent 1.3× less toxic
Ethyl 3.2× more potent 1.1× less toxic
N,N-Dibutyl (Compound 9) 0.5× less potent 1.3× less toxic

NFX = reference drug Nitrofuraxone .

Key findings:

  • The n-butyl group maximizes potency-toxicity ratios, likely due to optimized lipophilicity and target binding .

Stimulant Activity in Substituted Cathinones

n-Butyl modifications in cathinone derivatives (e.g., N-butyl Hexedrone and N-butyl Pentylone) alter pharmacological and legal profiles:

Table 3: Structural and Regulatory Comparison of Cathinone Derivatives

Compound Schedule Status (US) Potency (vs Amphetamines) Key Adverse Effects
N-butyl Hexedrone Not scheduled Moderate Stimulant, cardiotoxicity
N-ethyl Hexedrone Not scheduled High Seizures, fatalities
Pentylone Schedule I High Neurotoxicity

Data from seized material analyses and pharmacological reports .

Key findings:

  • n-Butyl substitution reduces scheduling restrictions compared to ethyl or methyl analogs, despite similar stimulant effects.
  • Toxicity profiles vary with alkyl chain length, though adverse events (e.g., cardiotoxicity) persist .

Critical Notes on Substituent-Driven Properties

  • Solubility Challenges : Poor solubility in n-butyl derivatives (e.g., compounds 3e–i) can nullify biological activity, emphasizing the need for balanced hydrophobicity .
  • Structural Trade-offs: While n-butyl enhances trypanocidal potency, benzylation of alcohol groups (e.g., compound 12 vs 2) reduces activity and increases toxicity, highlighting the sensitivity of functional group placement .
  • Regulatory Implications: n-Butyl cathinones evade scheduling despite structural similarity to controlled substances, complicating legal oversight .

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